molecular formula C10H12ClNO2 B8785884 Ethyl 3-amino-4-chloro-2-methylbenzoate

Ethyl 3-amino-4-chloro-2-methylbenzoate

Cat. No.: B8785884
M. Wt: 213.66 g/mol
InChI Key: PIWWNKRTDAMKEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-4-chloro-2-methylbenzoate is a substituted benzoate ester featuring a unique combination of functional groups: an amino (-NH₂) group at the 3-position, a chlorine atom at the 4-position, and a methyl (-CH₃) group at the 2-position of the benzene ring, with an ethyl ester (-COOEt) at the 1-position. This structural arrangement imparts distinct physicochemical properties, including polarity, solubility, and reactivity, making it a valuable intermediate in organic synthesis. While direct references to this compound are absent in the provided evidence, analogous benzoate esters (e.g., sulfonylurea herbicides in and benzothiazole derivatives in ) highlight the importance of substituent positioning in modulating functionality .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

ethyl 3-amino-4-chloro-2-methylbenzoate

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10(13)7-4-5-8(11)9(12)6(7)2/h4-5H,3,12H2,1-2H3

InChI Key

PIWWNKRTDAMKEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Cl)N)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 3-amino-4-chloro-2-methylbenzoate with Related Derivatives

Compound Name Substituents (Positions) Key Functional Groups Applications
This compound 3-NH₂, 4-Cl, 2-CH₃, 1-COOEt Amino, chloro, methyl, ester Pharmaceutical intermediates
Triflusulfuron methyl ester () 2-SO₂NHCONH-triazine, 4-OCH₃ Sulfonylurea, triazine, methoxy Herbicide (sulfonylurea class)
Ethyl 4-chloro-2-oxo-3(2H)-benzothiazoleacetate () 4-Cl, 2-oxo-benzothiazole, 1-COOEt Benzothiazole, chloro, ester Agrochemical intermediates
Methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates () Imidazole core, aryl, methyl Imidazole, ester Heterocyclic drug candidates

Key Observations:

  • Electronic Effects: The 4-chloro substituent in this compound enhances electrophilicity at the aromatic ring, facilitating nucleophilic substitution reactions. This contrasts with triflusulfuron methyl ester (), where the triazine-sulfonylurea moiety directs herbicidal activity via acetolactate synthase inhibition .
  • Synthetic Utility: this compound may serve as a precursor for heterocyclic systems, akin to the imidazole carboxylates synthesized via PPA-mediated cyclization in .

Reactivity and Stability

  • Amino Group Reactivity: The 3-amino group can undergo diazotization or acylation, offering pathways to diverse derivatives. This contrasts with benzothiazole derivatives (), where the heterocyclic core dominates reactivity .
  • Chlorine Substituent : The 4-chloro group may participate in cross-coupling reactions (e.g., Suzuki-Miyaura), similar to chloroarenes in multicomponent syntheses () .
  • Ester Hydrolysis : The ethyl ester is susceptible to hydrolysis under basic conditions, a trait shared with ethyl levulinate (), though steric hindrance from the 2-methyl group may slow kinetics .

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